![molecular formula C30H32N2O6 B14785317 3-[3-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14785317.png)
3-[3-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-3-(Fmoc-aminomethyl)-D-phenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. It features a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the side chain amino group. This compound is valuable in the field of proteomics and peptide research due to its stability and ease of deprotection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-(Fmoc-aminomethyl)-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Boc group. This is achieved by reacting D-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the Fmoc Group: The side chain amino group is then protected with the Fmoc group. .
Industrial Production Methods
Industrial production methods for Boc-3-(Fmoc-aminomethyl)-D-phenylalanine follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Boc-3-(Fmoc-aminomethyl)-D-phenylalanine undergoes several types of chemical reactions:
Deprotection Reactions: The Boc and Fmoc groups can be removed under specific conditions. Boc deprotection is typically achieved using acidic conditions (e.g., trifluoroacetic acid), while Fmoc deprotection is done using basic conditions (e.g., piperidine).
Coupling Reactions: This compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Coupling Reactions: Carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt)
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in various biochemical applications .
Aplicaciones Científicas De Investigación
Boc-3-(Fmoc-aminomethyl)-D-phenylalanine is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Proteomics: It aids in the study of protein structure and function.
Drug Development: It is used in the design and synthesis of peptide-based drugs.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for various applications
Mecanismo De Acción
The mechanism of action of Boc-3-(Fmoc-aminomethyl)-D-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Fmoc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form peptides .
Comparación Con Compuestos Similares
Similar Compounds
Boc-3-(Fmoc-aminomethyl)-L-phenylalanine: The L-isomer of the compound, used similarly in peptide synthesis.
Boc-3-(Fmoc-aminomethyl)-glycine: A similar compound with glycine instead of phenylalanine.
Boc-3-(Fmoc-aminomethyl)-alanine: A similar compound with alanine instead of phenylalanine
Uniqueness
Boc-3-(Fmoc-aminomethyl)-D-phenylalanine is unique due to its D-configuration, which can impart different biological properties compared to its L-isomer. This can be particularly useful in the design of peptide-based drugs with enhanced stability and activity .
Propiedades
Fórmula molecular |
C30H32N2O6 |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
3-[3-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-25(27(33)34)16-18-9-8-10-19(15-18)26(31)28(35)37-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-26H,16-17,31H2,1-3H3,(H,32,36)(H,33,34) |
Clave InChI |
WFUFFVIWQSCGJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


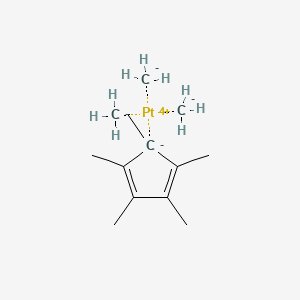

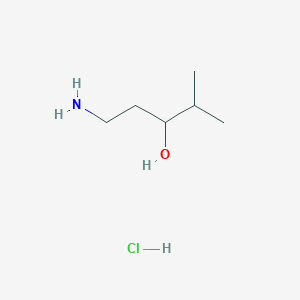
![(4S,5R)-5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-ol](/img/structure/B14785252.png)
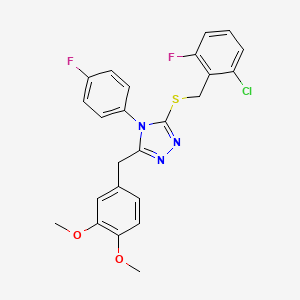
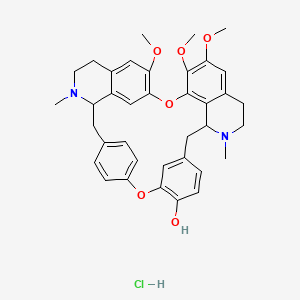
![N-methyl-2-[[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14785282.png)
![11-Bromobenzo[b]phenanthro[9,10-e][1,4]dioxine](/img/structure/B14785287.png)

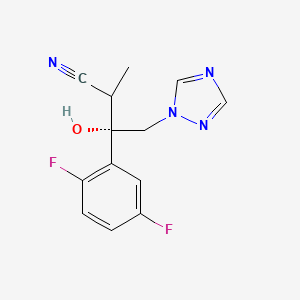
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)butyramide](/img/structure/B14785309.png)
![2-(hydroxymethyl)-6-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B14785310.png)
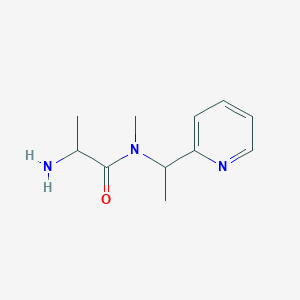
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide](/img/structure/B14785323.png)
